An In-Depth Technical Guide to the Chemical Properties of 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione
An In-Depth Technical Guide to the Chemical Properties of 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione, a versatile building block in medicinal chemistry and materials science. Also known as N-(4-Fluorophenyl)maleimide, this compound's unique electronic characteristics, stemming from the electron-withdrawing fluorine atom and the reactive maleimide core, make it a valuable tool for a range of applications, including bioconjugation, polymer synthesis, and the development of novel therapeutics. This document delves into its spectroscopic signature, synthetic and purification protocols, and key chemical transformations, offering field-proven insights for its effective utilization in research and development.
Introduction: The Significance of the Fluorinated Maleimide Scaffold
The maleimide functional group is a cornerstone of modern chemical synthesis, renowned for its reactivity as a Michael acceptor and a dienophile. The introduction of a 4-fluorophenyl substituent onto the maleimide nitrogen atom imparts a unique set of properties to the resulting molecule, 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione. The strong electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the maleimide double bond, thereby increasing its reactivity towards nucleophiles. This heightened reactivity is particularly advantageous in bioconjugation reactions, where mild conditions and high efficiency are paramount.[1] Furthermore, the presence of the fluorophenyl moiety can modulate the solubility, thermal stability, and biological activity of resulting derivatives, making it a subject of considerable interest in drug discovery and materials science.[2][3] This guide will explore the fundamental chemical properties of this compound, providing a robust foundation for its application in advanced scientific endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application. This section details the key analytical data for 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione.
Physicochemical Properties
The macroscopic properties of 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione are summarized in the table below, providing essential information for handling, storage, and reaction setup.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₆FNO₂ | [3] |
| Molecular Weight | 191.16 g/mol | [3] |
| Appearance | White to yellow to green powder/crystal | [3] |
| Melting Point | 154 - 158 °C | [3] |
| Solubility | Soluble in organic solvents. | [3] |
Spectroscopic Characterization
Spectroscopic analysis provides a microscopic view of the molecule's structure, confirming its identity and purity.
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. The following data were obtained for N-(4-fluorophenyl)maleimide in CDCl₃.[4]
¹H NMR (500 MHz, CDCl₃):
-
δ 7.34-7.31 (m, 2H, Ar-H): These signals correspond to the two aromatic protons ortho to the fluorine atom.
-
δ 7.17-7.13 (m, 2H, Ar-H): These signals represent the two aromatic protons meta to the fluorine atom.
-
δ 6.84 (s, 2H, HC=): This singlet is characteristic of the two equivalent vinylic protons of the maleimide ring.[4]
¹³C NMR (125 MHz, CDCl₃):
-
δ 169.3 (C=O): This signal corresponds to the carbonyl carbons of the imide.
-
δ 162.8, 160.9 (d, JCF): These signals represent the carbon atom of the phenyl ring directly bonded to the fluorine atom, showing splitting due to carbon-fluorine coupling.
-
δ 134.2 (C=C): This signal is attributed to the vinylic carbons of the maleimide ring.
-
δ 127.9, 127.8 (d, JCF): These signals correspond to the aromatic carbons ortho to the fluorine atom.
-
δ 116.2, 116.0 (d, JCF): These signals are assigned to the aromatic carbons meta to the fluorine atom.[4]
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. For N-(4-fluorophenyl)maleimide, the molecular ion peak (M+) is observed at m/z 191, consistent with its molecular weight.[4]
-
~1700-1780 cm⁻¹: Strong absorption due to the symmetric and asymmetric C=O stretching of the imide group.
-
~1500-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1150-1250 cm⁻¹: C-F stretching vibration.
-
~800-850 cm⁻¹: C-H out-of-plane bending for the 1,4-disubstituted aromatic ring.
The characterization of related N-substituted maleimides by FTIR has been reported, confirming these general assignments.[2][5]
Synthesis and Purification
The synthesis of 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione is typically achieved through a two-step process, which is both efficient and scalable. This section provides a detailed protocol based on established methodologies.[2][6]
Synthetic Workflow
The synthesis involves the initial formation of the corresponding maleamic acid, followed by a cyclodehydration to yield the final imide product.
Caption: General two-step synthesis of 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione.
Detailed Experimental Protocol
Step 1: Synthesis of N-(4-Fluorophenyl)maleamic Acid
-
In a round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in glacial acetic acid.
-
To this solution, add 4-fluoroaniline (1.0 equivalent) portion-wise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for approximately 6.5 hours. The formation of a precipitate (the maleamic acid) should be observed.
-
The intermediate, N-(4-fluorophenyl)maleamic acid, can be used in the next step without further purification.
Step 2: Synthesis of 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione
-
To the suspension of N-(4-fluorophenyl)maleamic acid in acetic acid from Step 1, attach a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 130 °C) and maintain for 17.5 hours (overnight).[2]
-
After cooling to room temperature, the resulting solution contains the desired product.
Purification Protocol
-
Extraction: Extract the reaction mixture with ethyl acetate (3 x 50 mL).[2]
-
Washing: Combine the organic extracts and wash with water and brine to remove any remaining acetic acid and inorganic impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to obtain the purified 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione as a crystalline solid.[2]
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione is dominated by the electrophilic nature of the carbon-carbon double bond within the maleimide ring. This section explores its participation in two key reaction types: Michael additions and Diels-Alder reactions.
Michael Addition Reactions
The electron-deficient double bond of the maleimide ring makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles.[7] This reaction is particularly important in bioconjugation, where the thiol group of cysteine residues in proteins reacts with the maleimide to form a stable thioether linkage.[1]
Mechanism of Thiol-Michael Addition:
Caption: Simplified mechanism of the Thiol-Michael addition to a maleimide.
The reaction proceeds via the attack of a thiolate anion on one of the vinylic carbons of the maleimide, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the final thioether adduct. The rate of this reaction is pH-dependent, with optimal rates typically observed between pH 6.5 and 7.5.[1] The electron-withdrawing 4-fluorophenyl group is known to increase the rate of this reaction compared to N-alkyl maleimides.[8]
Diels-Alder Reactions
As a dienophile, 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione can participate in [4+2] cycloaddition reactions with conjugated dienes to form cyclohexene derivatives.[7] This reaction is a powerful tool for the construction of complex cyclic systems.
Mechanism of the Diels-Alder Reaction:
Caption: Concerted mechanism of the Diels-Alder reaction.
The Diels-Alder reaction is a concerted process, meaning that all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. The stereochemistry of the reactants is retained in the product. The reactivity of the maleimide as a dienophile is enhanced by the electron-withdrawing nature of the two carbonyl groups and the N-aryl substituent.
Applications in Research and Development
The unique chemical properties of 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione have led to its use in a variety of applications.
-
Drug Development and Bioconjugation: Its high reactivity and specificity towards thiols make it an ideal reagent for conjugating drugs, imaging agents, and polyethylene glycol (PEG) chains to proteins and antibodies.[3][7]
-
Polymer Chemistry: It serves as a monomer in the synthesis of high-performance polymers with enhanced thermal and mechanical properties.[3]
-
Fluorescent Probes: The fluorophenyl group can be incorporated into fluorescent probes for biological imaging, allowing for the real-time monitoring of cellular processes.[3]
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione was not found in the search results, general precautions for handling N-substituted maleimides should be followed. These compounds are typically irritants and may be harmful if swallowed or in contact with skin.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione is a valuable and versatile chemical entity with a rich and accessible chemistry. Its well-defined spectroscopic properties, straightforward synthesis, and predictable reactivity make it an indispensable tool for researchers in both academic and industrial settings. The insights and protocols provided in this guide are intended to facilitate its effective and safe use in the pursuit of scientific innovation.
References
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- Krutak, J. J., et al. (2011). Chemical reactivity and antimicrobial activity of N-substituted maleimides. Journal of Antimicrobial Chemotherapy, 66(10), 2295-2303.
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Wikipedia contributors. (2023, December 19). Maleimide. In Wikipedia, The Free Encyclopedia. Retrieved February 23, 2024, from [Link]
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ResearchGate. (n.d.). Proposed reaction mechanism for N‐aryl maleimides. Retrieved from [Link]
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The Royal Society of Chemistry. (2022). Supplementary Information. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR data of synthesized maleimide derivatives (N1-N4). Retrieved from [Link]
- Li, Y., et al. (2009). N-[4-(Prop-2-ynyloxy)phenyl]maleimide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3091.
- Singh, T., et al. (2016). Rapid synthesis of maleimide functionalized fluorine-18 labeled prosthetic group using “radio-fluorination on the Sep-Pak” method. Journal of Labelled Compounds and Radiopharmaceuticals, 59(1), 24-30.
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Organic Chemistry Portal. (n.d.). Synthesis of maleimides. Retrieved from [Link]
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Organic Syntheses. (n.d.). N-Phenylmaleimide. Retrieved from [Link]
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The World of Materials. (n.d.). Structure Determination by X-ray Crystallography. Retrieved from [Link]
- Meena, S. K., & Singh, S. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Acrylonitrile and Acrylamide. International Journal for Research in Applied Science & Engineering Technology, 11(1), 1643-1650.
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Wikipedia contributors. (2023, December 19). Pyrrole. In Wikipedia, The Free Encyclopedia. Retrieved February 23, 2024, from [Link]
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U.S. Environmental Protection Agency. (2025, October 15). 1-Methyl-3-(4-methylphenyl)-1H-pyrrole-2,5-dione. In CompTox Chemicals Dashboard. Retrieved from [Link]
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PubChem. (n.d.). 3-(4-chlorophenyl)-1-(4-toluidino)-1H-pyrrole-2,5-dione. Retrieved from [Link]
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